(Z)-isopropyl 3-iodoacrylate
Description
Properties
IUPAC Name |
propan-2-yl (Z)-3-iodoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOLWHQNCDTEHC-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216334 | |
| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333154-26-9 | |
| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL 3 IODOACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-isopropyl 3-iodoacrylate typically involves the iodination of isopropyl acrylate. One common method includes the reaction of isopropyl acrylate with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the stereospecific formation of the (Z) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can also be employed for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in (Z)-isopropyl 3-iodoacrylate undergoes stereospecific substitution with oxygen and nitrogen nucleophiles under base-mediated conditions. DABCO (1,4-diazabicyclo[2.2.2]octane) is critical for retaining the Z-configuration during these reactions .
Example Reaction Pathway
Table 1: Substitution Reactions with Phenols and N-Heterocycles
| Nucleophile | Product Configuration | Yield (%) | Conditions |
|---|---|---|---|
| 3-Hydroxypyridine | Z-Aryloxy acrylate | 96 | RT, 3 h |
| Pyrazole | Z-Amino acrylate | 84 | RT, 2 h |
| 2-Naphthol | Z-Aryloxy acrylate | 93 | RT, 1 h |
Cross-Coupling Reactions
The iodine substituent enables participation in copper-catalyzed cross-coupling reactions, forming carbon–heteroatom bonds.
Key Findings :
-
Copper(I) iodide/Cs₂CO₃ in THF at 70°C facilitates coupling with aryl amides (e.g., 2-naphthamide), yielding conjugated acrylamides .
-
Microwave irradiation accelerates reaction rates, achieving 48% yield in 18 hours .
Mechanistic Insight :
Cross-coupling proceeds via oxidative addition of the C–I bond to copper, followed by transmetalation and reductive elimination .
Stereospecific Polymerization
This compound serves as a monomer for synthesizing polymers with controlled stereochemistry.
Applications :
-
Functionalized polymers : Incorporation of iodine enables post-polymerization modifications (e.g., Suzuki coupling) .
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Thermal stability : Polymers exhibit enhanced thermal properties due to the rigid Z-configured backbone .
Mechanistic Studies
Reactions with this compound follow an addition-elimination pathway under basic conditions :
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Conjugate addition of nucleophile to the α,β-unsaturated ester.
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Elimination of iodide to restore the double bond, retaining stereochemistry.
Critical Factor :
-
Base strength : Strong bases (e.g., Cs₂CO₃) promote E-isomer formation, while hindered bases (e.g., DABCO) favor Z-retention .
Comparative Reactivity of Z- vs. E-Isomers
| Parameter | This compound | (E)-Isopropyl 3-iodoacrylate |
|---|---|---|
| Reaction rate | Faster | Slower |
| Stereospecificity | High (Z-retention) | Moderate (E-formation) |
| Coupling constants | 10–12 Hz (¹H NMR) | 15–17 Hz (¹H NMR) |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
(Z)-Isopropyl 3-iodoacrylate serves as a versatile building block in organic synthesis. Its unique iodo group allows for diverse chemical transformations, including:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions, facilitating the formation of complex organic structures.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Key Products |
|---|---|---|
| Substitution | Iodine replaced by nucleophiles | Substituted acrylates |
| Coupling | Formation of alkenes and alkynes | Functionalized compounds |
| Reduction | Double bond reduction | Isopropyl 3-iodopropionate |
Medicinal Chemistry
Drug Development and Pharmaceutical Intermediates
In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its iodoacrylate functionality can serve as a reactive moiety for:
- Cross-linking with Proteins : This enhances the efficacy of drugs by promoting targeted delivery to specific biological sites.
- Synthesis of Antiviral and Anticancer Agents : The compound's structural characteristics allow it to be modified into various bioactive molecules.
Case Study: Anticancer Applications
Recent studies have explored the use of this compound derivatives in synthesizing compounds that exhibit anticancer properties. For instance, modifications to the iodoacrylate structure have led to promising results in inhibiting tumor growth in vitro.
Materials Science
Polymer Chemistry Applications
This compound can also be utilized in materials science as a monomer in polymerization reactions. By controlling polymerization conditions, researchers can tailor the physical and mechanical properties of the resulting polymers for specific applications:
- Coatings and Adhesives : Polymers derived from this compound can exhibit enhanced adhesion and durability.
- Electronic Devices : The compound's unique properties may contribute to the development of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of (Z)-isopropyl 3-iodoacrylate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically explored in drug development studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Thermodynamic Comparisons
Table 1: Key Properties of (Z)-Isopropyl 3-Iodoacrylate and Analogs
- Thermodynamic Insights :
Substituent effects significantly alter binding and stability. For example, in kinase inhibitors, an additional ethylene unit in compound-2 (vs. compound-1) improved van der Waals interactions by 1.2 kcal/mol, suggesting that bulkier groups (e.g., isopropyl) in acrylates may enhance enthalpic contributions but increase conformational rigidity . The iodo group’s electronegativity and polarizability favor nucleophilic displacement, whereas furyl derivatives participate in π-π stacking, altering application scope .
Reactivity and Application Profiles
- This compound :
The iodine atom facilitates metal-catalyzed cross-couplings (e.g., with palladium), enabling aryl- or alkyl-group introductions. Its stereochemistry (Z-configuration) ensures regioselectivity in cycloadditions. - (Z)-Undec-10-yn-1-yl 3-Iodoacrylate :
The terminal alkyne allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation . - Isopropyl 3-(2-Furyl)acrylate : The electron-rich furyl group directs electrophilic substitutions (e.g., nitration), making it suitable for heterocyclic chemistry .
Biological Activity
(Z)-Isopropyl 3-iodoacrylate is a chemical compound that has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an iodoacrylate functional group. The presence of the iodine atom enhances its reactivity, allowing for various chemical transformations. The (Z)-configuration contributes to its biological activity, as different isomers can exhibit varying pharmacological properties .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity in Cross-Coupling Reactions : The iodo group facilitates cross-coupling reactions with nucleophiles, potentially leading to the formation of biologically active compounds. This property is essential in medicinal chemistry for developing new drugs .
- Protein Cross-Linking : The iodoacrylate functionality can react with proteins or other biomolecules, which may enhance drug efficacy or promote targeted delivery systems. This characteristic is particularly valuable in drug design and development .
Synthesis and Applications
Research has demonstrated the utility of this compound in various synthesis pathways:
- Stereospecific Synthesis : A study highlighted a base-mediated stereospecific synthesis method using (Z)-3-iodoacrylate derivatives to create aryloxy and amino substituted acrylates. This method showcased the potential for developing compounds with specific biological activities .
- Polymer Chemistry : As a monomer, this compound can be polymerized to produce materials with tailored properties for applications in coatings and adhesives. These polymers may exhibit unique biological interactions due to their chemical structure .
Data Summary
| Property/Activity | Description |
|---|---|
| Chemical Structure | Iodoacrylate with (Z) configuration |
| Reactivity | Facilitates cross-coupling reactions |
| Potential Applications | Drug development, polymer synthesis |
| Biological Mechanisms | Protein cross-linking, nucleophile reactions |
| Research Findings | Promising results in antifungal activity; need for further toxicity studies |
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-isopropyl 3-iodoacrylate with high stereochemical purity?
The synthesis of this compound typically involves stereoselective halogenation of acrylate precursors. For example, iodine can be introduced via electrophilic addition to propargyl alcohol derivatives under controlled conditions, followed by esterification with isopropyl alcohol. Reaction parameters such as temperature (−20°C to 0°C) and solvent polarity (e.g., dichloromethane) are critical to favor the Z-configuration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures stereochemical integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the Z-configuration via coupling constants (e.g., vinyl protons at δ 6.2–6.8 ppm with J = 10–12 Hz) and iodine’s deshielding effect on adjacent carbons .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~610 cm⁻¹ (C-I stretch) validate functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ≈ 242 (M⁺) and fragments like [M−C₃H₇O]⁺ confirm the structure .
Q. What safety protocols are essential for handling this compound in the lab?
While specific toxicological data are limited, general acrylate precautions apply:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the Z-configuration of this compound influence its reactivity in cross-coupling reactions?
The Z-configuration introduces steric hindrance between the iodine atom and the isopropyl group, reducing accessibility for oxidative addition in palladium-catalyzed couplings (e.g., Heck or Suzuki reactions). Computational studies (DFT) suggest that this steric clash lowers the activation energy for syn elimination pathways, favoring β-hydride elimination over cross-coupling. Experimental optimization, such as using bulky ligands (e.g., SPhos), can mitigate this issue .
Q. What strategies address contradictions in reported yields for reactions involving this compound?
Discrepancies in yields often arise from variations in:
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% vs. Pd(OAc)₂ with ligand systems.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability but may promote side reactions.
- Temperature : Higher temps (80–100°C) accelerate coupling but risk decomposition. Systematic Design of Experiments (DoE) with ANOVA analysis can isolate critical factors and optimize conditions .
Q. Can computational modeling predict the regioselectivity of this compound in radical polymerization?
Yes. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal that the iodine atom stabilizes radical intermediates via hyperconjugation, directing polymerization at the β-position. Experimental validation via ESR spectroscopy confirms radical localization near the C-I bond, aligning with computational predictions .
Q. How do competing reaction pathways affect the synthesis of this compound derivatives?
Competing pathways include:
- Electrophilic substitution : Iodine migration under acidic conditions.
- Ester hydrolysis : Base-mediated cleavage of the isopropyl group. Kinetic studies (e.g., monitoring via HPLC) and thermodynamic profiling (van’t Hoff plots) can identify dominant mechanisms. For example, low-temperature conditions (−30°C) favor kinetic control, preserving the Z-isomer .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., varying catalytic efficiencies), employ triangulation by cross-referencing NMR kinetics, computational models, and literature benchmarks .
- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to resolve stereochemical ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
